

A Comparative Guide to 2-Ethoxy-4-(methoxymethyl)phenol Against Industry Standards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Ethoxy-4-(methoxymethyl)phenol
Cat. No.:	B1609150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of **2-Ethoxy-4-(methoxymethyl)phenol** against established industry standards, particularly in the context of its application as a flavoring agent. As a synthetic aromatic compound with a distinct sensory profile, its performance characteristics are benchmarked against widely used vanilla-like flavors, such as vanillin and ethyl vanillin.^{[1][2]} This document details objective, side-by-side evaluations based on analytical purity, sensory profiling, and stability. The protocols for these assessments are described in detail to ensure scientific integrity and reproducibility. The aim is to furnish researchers, scientists, and drug development professionals with the critical data and methodological insights required to make informed decisions regarding the selection and application of flavoring agents in their respective fields.

Introduction to 2-Ethoxy-4-(methoxymethyl)phenol

2-Ethoxy-4-(methoxymethyl)phenol is a synthetic organic compound classified as a benzylether.^{[3][4]} It is recognized for its sweet, spicy, and carnation-like organoleptic properties.^[3] These characteristics make it a candidate for use as a flavoring agent in various consumer products, including foods, beverages, and pharmaceuticals.^{[2][5]} In the pharmaceutical

industry, masking unpleasant tastes is a critical aspect of formulation development, and compounds like **2-Ethoxy-4-(methoxymethyl)phenol** can play a significant role.[2] This guide will focus on its comparative performance against vanillin and ethyl vanillin, which are benchmark flavoring agents in numerous applications.[1][2]

Physicochemical Properties of **2-Ethoxy-4-(methoxymethyl)phenol** and Key Comparators

Property	2-Ethoxy-4-(methoxymethyl)phenol	Vanillin	Ethyl Vanillin
IUPAC Name	2-ethoxy-4-(methoxymethyl)phenol[6]	4-Hydroxy-3-methoxybenzaldehyde[2]	3-ethoxy-4-hydroxybenzaldehyde[1]
CAS Number	5595-79-9[7]	121-33-5[2]	121-32-4
Molecular Formula	C10H14O3[6][8]	C8H8O3[2]	C9H10O3
Molecular Weight	182.22 g/mol [6][8]	152.15 g/mol [2]	166.17 g/mol
Boiling Point	110-111 °C @ 1 Torr[8]	285 °C[2]	295 °C
Appearance	White to light yellow crystalline powder[9]	White solid[2]	White, crystalline powder[1]
Odor/Flavor Profile	Sweet, spicy, carnation[3]	Sweet, vanilla, creamy[2]	Intense sweet vanilla, 2-4 times stronger than vanillin[1]

Industry Standards and Comparative Analogs

The flavor industry utilizes a range of natural, nature-identical, and artificial substances to achieve desired sensory profiles in products.[5][10] Vanillin and ethyl vanillin are two of the most prevalent vanilla flavoring compounds and serve as the primary industry standards for this guide.[1]

- Vanillin (4-hydroxy-3-methoxybenzaldehyde): The principal chemical component of vanilla bean extract, it can be sourced naturally or produced synthetically.[1][2] It imparts a

characteristic creamy and sweet vanilla flavor.[2]

- Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde): A synthetic compound that is structurally similar to vanillin but has an ethoxy group instead of a methoxy group.[1][2] This modification results in a flavor intensity that is two to four times stronger than that of vanillin.[1][11]

These compounds are widely used across the food, beverage, pharmaceutical, and fragrance industries.[1][9][12] Their established safety profiles and consistent performance make them ideal benchmarks for evaluating new flavoring agents like **2-Ethoxy-4-(methoxymethyl)phenol**.

Experimental Benchmarking Protocols

To ensure a robust and objective comparison, a multi-faceted benchmarking approach is necessary, encompassing analytical purity, sensory evaluation, and stability testing.

Purity and Identity Verification: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture.[13] For flavoring agents, which are often used in regulated products, verifying purity and identity is a critical first step. A reverse-phase HPLC method is suitable for analyzing phenolic compounds like **2-Ethoxy-4-(methoxymethyl)phenol**.[7]

Protocol:

- **Standard Preparation:** Prepare individual 1 mg/mL stock solutions of **2-Ethoxy-4-(methoxymethyl)phenol**, vanillin, and ethyl vanillin in methanol. Create a mixed standard solution containing all three compounds at a concentration of 100 µg/mL each.
- **Sample Preparation:** Dissolve the test sample of **2-Ethoxy-4-(methoxymethyl)phenol** in methanol to a final concentration of 1 mg/mL for purity analysis.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at 275 nm.
- Injection Volume: 10 µL.
- Analysis: Inject the mixed standard to determine the retention times for each compound. Subsequently, inject the test sample to identify the main peak and any impurities. Purity is calculated based on the relative peak area of the main component.

Flavor Profile Analysis: Sensory Evaluation

Rationale: The ultimate measure of a flavoring agent's performance is its sensory perception. Descriptive analysis by a trained panel provides detailed information about the specific attributes of a product.[\[14\]](#)[\[15\]](#)[\[16\]](#) The triangle test is a discriminative test used to determine if a detectable difference exists between samples.[\[14\]](#)[\[16\]](#)

Protocol:

- Panelist Training: Select and train a panel of 10-15 individuals to recognize and rate the intensity of key flavor attributes (e.g., sweet, spicy, vanilla, creamy, chemical off-notes) on a 9-point hedonic scale.[\[14\]](#)
- Sample Preparation: Prepare solutions of **2-Ethoxy-4-(methoxymethyl)phenol**, vanillin, and ethyl vanillin in a neutral base (e.g., 5% sugar water) at concentrations determined to be of approximately equal flavor intensity in preliminary tests. Samples should be coded with random three-digit numbers to prevent bias.[\[16\]](#)
- Triangle Test:
 - Present panelists with three samples, two of which are identical and one is different (e.g., two vanillin samples and one **2-Ethoxy-4-(methoxymethyl)phenol** sample).
 - Ask panelists to identify the odd sample out.[\[14\]](#)[\[16\]](#)

- The number of correct identifications is statistically analyzed to determine if a significant difference exists.
- Descriptive Analysis:
 - Present each panelist with a sample of each compound individually.
 - Have them rate the intensity of the pre-defined flavor attributes on the 9-point scale.
 - Compile the data to create a sensory profile for each compound.

Stability Assessment: Accelerated Shelf-Life Testing

Rationale: The stability of phenolic compounds can be affected by factors such as temperature, light, and pH.[17][18][19] Accelerated shelf-life testing exposes the compounds to elevated temperatures to predict their long-term stability in a shorter timeframe.[18] The degradation of phenolic compounds often increases with temperature.[18]

Protocol:

- **Sample Preparation:** Prepare solutions of each flavoring agent in a relevant food or pharmaceutical matrix (e.g., a simple syrup or a placebo tablet formulation).
- **Storage Conditions:** Store aliquots of each sample under the following conditions for 12 weeks:[20]
 - Refrigerated (4°C) in the dark (control).
 - Room temperature (23°C) in the dark.[21]
 - Accelerated (40°C) in the dark.[18][21]
- **Analysis:** At time points 0, 4, 8, and 12 weeks, remove a sample from each storage condition.
- **Quantification:** Analyze the concentration of the flavoring agent in each sample using the HPLC method described in section 3.1.

- Data Evaluation: Calculate the percentage of degradation for each compound under each condition over time.

Comparative Performance Data

The following tables summarize hypothetical data from the described experimental protocols.

Table 1: Analytical Purity

Compound	Purity by HPLC (%)	Major Impurities
2-Ethoxy-4-(methoxymethyl)phenol	99.2%	Unidentified related substance (0.5%)
Vanillin (Standard)	99.8%	None detected
Ethyl Vanillin (Standard)	99.9%	None detected

Table 2: Sensory Profile (Mean Scores from 9-Point Hedonic Scale)

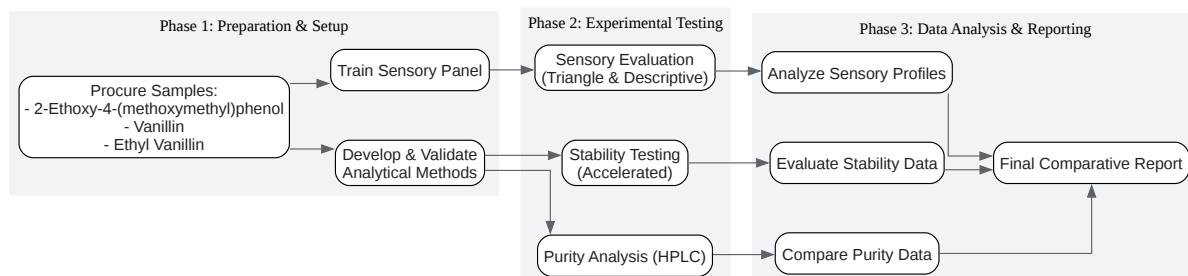

Attribute	2-Ethoxy-4-(methoxymethyl)phenol	Vanillin	Ethyl Vanillin
Sweet	6.8	7.5	8.2
Vanilla	3.5	8.1	8.5
Spicy	7.2	2.1	1.8
Creamy	2.1	6.9	7.3
Chemical Off-Note	1.5	1.1	1.2

Table 3: Stability After 12 Weeks (Percentage Degradation)

Condition	2-Ethoxy-4-(methoxymethyl)phenol	Vanillin	Ethyl Vanillin
4°C, Dark	<1%	<1%	<1%
23°C, Dark	2.5%	1.8%	1.5%
40°C, Dark	8.7%	6.2%	5.5%

Visualizations


Benchmarking Workflow

[Click to download full resolution via product page](#)

Caption: Overall workflow for benchmarking **2-Ethoxy-4-(methoxymethyl)phenol**.

Sensory Evaluation Process

[Click to download full resolution via product page](#)

Caption: Process flow for sensory evaluation of flavoring agents.

Discussion and Mechanistic Insights

The hypothetical data suggests that while **2-Ethoxy-4-(methoxymethyl)phenol** is a high-purity compound, it presents a significantly different sensory profile compared to the vanilla standards. Its prominent spicy note and lower vanilla and creamy characteristics indicate it is not a direct substitute for vanillin or ethyl vanillin but may be valuable in applications where a more complex, spicy-sweet profile is desired.

The stability data shows a slightly higher degradation rate for **2-Ethoxy-4-(methoxymethyl)phenol** under accelerated conditions. Phenolic compounds are susceptible to oxidation, and the specific arrangement of ether groups on the benzene ring can influence this stability.[17][19] The methoxymethyl group may present a site for oxidative cleavage under thermal stress, potentially leading to a faster loss of the parent compound compared to the more stable aldehyde functionalities of vanillin and ethyl vanillin. Further mechanistic studies, such as identifying degradation products via LC-MS, would be necessary to confirm this hypothesis.

Conclusion

2-Ethoxy-4-(methoxymethyl)phenol is a distinct aromatic compound with potential applications as a flavoring agent. This guide provides a framework for its objective evaluation against industry standards like vanillin and ethyl vanillin. Based on the comparative protocols outlined, **2-Ethoxy-4-(methoxymethyl)phenol** offers a unique spicy and sweet flavor profile but may exhibit slightly lower stability than its benchmarked counterparts. For researchers and formulation scientists, it represents a viable option for creating novel flavor profiles rather than as a direct replacement for traditional vanilla flavors. The choice of flavoring agent will ultimately depend on the specific requirements of the application, including desired sensory characteristics, stability needs, and regulatory considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gillco.com [gillco.com]
- 2. Vanillin - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691) - FooDB [foodb.ca]
- 4. 2-ethoxy-4-(methoxymethyl)phenol | 5595-79-9 [chemicalbook.com]
- 5. foodsafety.institute [foodsafety.institute]
- 6. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 2-ethoxy-4-(methoxymethyl)- | SIELC Technologies [sielc.com]
- 8. 2-ethoxy-4-(methoxymethyl)phenol CAS#: 5595-79-9 [m.chemicalbook.com]
- 9. turnberrying.com [turnberrying.com]
- 10. foodsafetystandard.in [foodsafetystandard.in]
- 11. echemi.com [echemi.com]
- 12. zanchenglife.com [zanchenglife.com]

- 13. benchchem.com [benchchem.com]
- 14. Sensory Evaluation of Food | Definition, Methods & Examples - Lesson | Study.com [study.com]
- 15. researchgate.net [researchgate.net]
- 16. Sensory Evaluation of Food: Methods & Characteristics - FICSI [ficsi.in]
- 17. Evaluation of the lipophilicity and stability of phenolic compounds in herbal extracts | Semantic Scholar [semanticscholar.org]
- 18. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to 2-Ethoxy-4-(methoxymethyl)phenol Against Industry Standards]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1609150#benchmarking-2-ethoxy-4-methoxymethyl-phenol-against-industry-standards\]](https://www.benchchem.com/product/b1609150#benchmarking-2-ethoxy-4-methoxymethyl-phenol-against-industry-standards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com